molecular formula C26H25FN2O B4947985 N-[2-(4-fluorophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaen-10-yl]acetamide

N-[2-(4-fluorophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaen-10-yl]acetamide

Cat. No.: B4947985
M. Wt: 400.5 g/mol
InChI Key: OCAQUMHHLFCGJZ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-1-azapentacyclo[106103,708,19013,17]nonadeca-5,8,10,12(19),14-pentaen-10-yl]acetamide is a complex organic compound characterized by its unique pentacyclic structure and the presence of a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaen-10-yl]acetamide typically involves multi-step organic reactions. The starting materials often include fluorobenzene derivatives and azapentacyclic precursors. The reaction conditions may involve:

    Catalysts: Transition metal catalysts such as palladium or platinum.

    Solvents: Organic solvents like dichloromethane, toluene, or ethanol.

    Temperature: Reactions may be carried out at elevated temperatures (50-150°C) to facilitate the formation of the pentacyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaen-10-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The fluorophenyl group is known to enhance binding affinity in many biological systems.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaen-10-yl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group could enhance these interactions by increasing the compound’s lipophilicity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaen-10-yl]acetamide
  • N-[2-(4-bromophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaen-10-yl]acetamide

Uniqueness

The presence of the fluorophenyl group in N-[2-(4-fluorophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaen-10-yl]acetamide distinguishes it from its chlorinated or brominated analogs. Fluorine atoms can significantly alter the electronic properties of the compound, potentially leading to different reactivity and biological activity profiles.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaen-10-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O/c1-15(30)28-19-12-23-20-5-2-4-17(20)14-29-25(16-8-10-18(27)11-9-16)22-7-3-6-21(22)24(13-19)26(23)29/h2-3,5-6,8-13,17,20-22,25H,4,7,14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAQUMHHLFCGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C3C(=C1)C4C=CCC4C(N3CC5C2C=CC5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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